Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (C₁₀H₈ClIN₂O₂) is a halogenated imidazo[1,2-a]pyridine derivative with a molecular weight of 350.54 g/mol and a monoisotopic mass of 349.9319 . It is synthesized via Method B (), involving the reaction of 2-amino-3-chloro-4-iodopyridine with ethyl bromopyruvate in DME, followed by ethanol reflux. This method yields a pale cream solid with a high melting point (249°C) and excellent yield (95%) . The compound’s structure features chlorine and iodine substituents at positions 7 and 8, respectively, and an ethyl ester group at position 2. Its topological polar surface area (43.6 Ų) and rotatable bond count (3) suggest moderate solubility and conformational flexibility . Safety data classify it as harmful if swallowed (H302) .
Properties
IUPAC Name |
ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(11)8(12)9(14)13-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRCJIUYBPOGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701151574 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331823-97-2 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1331823-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701151574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route involves the use of sodium hydroxide (NaOH) in aqueous conditions, which promotes the cycloisomerization to yield the desired product in high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the NaOH-promoted cycloisomerization method suggests its potential for industrial applications, given its high yield and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has been investigated for its potential therapeutic properties, particularly as an antitumor agent. The compound's structure allows it to interact with biological targets effectively.
Anticancer Activity
Recent studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer activities. This compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in human cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, typically starting from simpler imidazo derivatives. The synthesis route often includes halogenation and carboxylation steps.
Synthetic Pathways
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Halogenation | Reacting imidazo compound with iodine and chlorine under acidic conditions |
| 2 | Esterification | Reaction with ethyl alcohol in the presence of acid catalyst |
| 3 | Purification | Chromatography to isolate the desired product |
The biological activity of this compound has been assessed through various assays.
In Vitro Studies
In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
Table: In Vitro Cytotoxicity Results
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 5.0 |
| HeLa (Cervical) | 15.0 | 4.5 |
| A549 (Lung) | 10.0 | 6.0 |
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives are versatile intermediates in medicinal and organic chemistry. Below is a detailed comparison of Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate with structurally related compounds.
Substituent Effects on Physicochemical Properties
Key Observations :
- Iodine vs. Bromine/Fluorine: The iodine substituent in the target compound increases molecular weight and polarizability compared to bromine or fluorine analogs, enhancing its utility in cross-coupling reactions (e.g., Sonogashira or Ullmann couplings) .
- Cyano vs. Halogen: The cyano group in compound 10 reduces molecular weight and introduces strong electron-withdrawing effects, which can direct electrophilic substitutions to specific positions .
Biological Activity
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 1331823-97-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C10H8ClIN2O2
- Molar Mass : 350.54 g/mol
- Melting Point : 217 - 218 °C
- Hazard Classification : Irritant
The compound is characterized by the presence of chlorine and iodine atoms on the imidazo[1,2-a]pyridine core, which is further functionalized with an ethyl carboxylate group. This structure is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves halogenation reactions on the imidazo[1,2-a]pyridine scaffold. Common methods include:
- Chlorination and Iodination : Using reagents like N-chlorosuccinimide and iodine monochloride.
- Esterification : The carboxylic acid form can be converted to the ethyl ester through reaction with ethanol in the presence of acid catalysts.
The biological activity of this compound is attributed to its ability to interact with various molecular targets through:
- Halogen Bonding : The chlorine and iodine atoms can engage in halogen bonding with nucleophilic sites on proteins.
- Hydrogen Bonding : The carboxylic group can form hydrogen bonds, influencing enzyme activity or receptor binding.
Antimicrobial Properties
Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit significant antimicrobial activity. A study focused on similar derivatives found that certain substitutions could enhance efficacy against bacterial strains, highlighting the potential of this compound in treating infections caused by resistant pathogens .
Anticancer Activity
Imidazo[1,2-a]pyridines have been investigated for their anticancer properties. Preliminary studies suggest that derivatives can inhibit cancer cell proliferation by inducing apoptosis through modulation of signaling pathways involved in cell survival . Specific investigations into related compounds indicate that modifications at the 7 and 8 positions can significantly alter potency against various cancer cell lines.
Study 1: Antimycobacterial Evaluation
A study evaluated the antimycobacterial activity of imidazo[1,2-a]pyridine derivatives, including those similar to this compound. The results demonstrated promising activity against Mycobacterium tuberculosis, suggesting that structural modifications could lead to new therapeutic agents for tuberculosis treatment .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies indicate a strong binding affinity to specific enzymes involved in metabolic pathways related to cancer and infection .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C NMR : Confirms regiochemistry via distinct proton environments (e.g., H-3 singlet at δ 8.71 ppm, H-5 doublet at δ 8.55 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 377.93).
- FT-IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹).
How do reaction conditions influence the outcome of cross-coupling reactions with this compound?
Q. Advanced
What are the challenges in X-ray crystallographic analysis, and how can SHELX software aid in structural determination?
Q. Advanced
- Challenges : Heavy atoms (I, Cl) cause absorption errors; twinning may occur due to planar imidazo-pyridine core.
- Solutions :
How do electronic effects of substituents impact the reactivity of this compound in further derivatization?
Advanced
The electron-withdrawing trifluoromethyl group (if present at C6) decreases nucleophilic attack at C2-ester, while iodine at C8 enhances electrophilic substitution. Comparative studies show:
- Electron-Deficient Analogs (e.g., CF3 at C6): Resist hydrolysis but enhance electrophilic aromatic substitution.
- Halogen Effects : Iodine’s polarizability facilitates cross-coupling, whereas chlorine stabilizes via inductive effects.
What are the key considerations for designing bioactivity studies using this compound as a scaffold?
Q. Advanced
- Structural Modifications : Introduce bioisosteres (e.g., Br for I) to improve pharmacokinetics.
- Assay Design :
- Use fluorescence-based assays (imidazo-pyridine core fluoresces at λex ~350 nm).
- Test against Gram-positive bacteria (imidazo-pyridines show enhanced activity vs. S. aureus).
How does the presence of chlorine and iodine substituents affect the compound's stability under different storage conditions?
Q. Basic
- Light Sensitivity : Iodine undergoes photolytic degradation; store in amber vials at -20°C.
- Hydrolysis Risk : Ester group prone to hydrolysis in humid environments; use desiccants.
What computational methods are recommended for studying the electronic structure of this compound?
Q. Advanced
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to map frontier orbitals (HOMO-LUMO gaps predict reactivity).
- Molecular Dynamics : Simulate solvation effects in DMSO to model NMR chemical shifts.
How can mechanistic studies elucidate the pathways of nucleophilic substitution reactions involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
